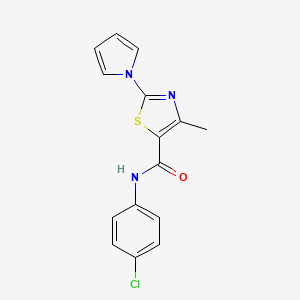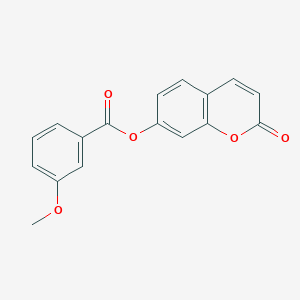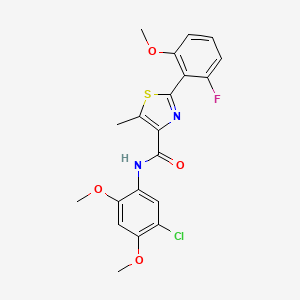![molecular formula C21H20N2O3S B11151491 2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B11151491.png)
2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an indole moiety, and methoxy-substituted phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The indole moiety is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety, depending on the reagents and conditions used. Common reagents and conditions for these reactions include strong acids, bases, and oxidizing or reducing agents. .
Scientific Research Applications
1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a component in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar compounds to 1-[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE include:
3,4-Dimethoxyphenethylamine: A compound with similar methoxy-substituted phenyl groups but different overall structure and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with methoxy-substituted phenyl groups and a triazole ring, used in different research applications.
3,4-Dimethoxyphenylacetonitrile: A compound used as an intermediate in the synthesis of various bioactive molecules
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methanone |
InChI |
InChI=1S/C21H20N2O3S/c1-13-19(21(24)23-11-10-14-6-4-5-7-16(14)23)22-20(27-13)15-8-9-17(25-2)18(12-15)26-3/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
OIZZDLPNWIYNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11151410.png)

![7-[(2-chlorophenyl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B11151417.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B11151428.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11151430.png)
![Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester](/img/structure/B11151438.png)
![4-[(N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl)amino]butanoic acid](/img/structure/B11151440.png)

![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11151461.png)
![2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11151463.png)
![6-chloro-3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11151466.png)
![methyl {1-[(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11151470.png)
![N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11151477.png)

